molecular formula C23H17ClN2O3 B2651859 N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-29-1

N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2651859
CAS No.: 1040645-29-1
M. Wt: 404.85
InChI Key: IXNPSVYQWAQEBC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a phenyl group (a ring of six carbon atoms, also known as a benzene ring), and a quinoline group (a type of heterocyclic aromatic organic compound). These functional groups suggest that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is likely quite complex. It contains a quinoline backbone, which is a type of heterocyclic compound consisting of a benzene ring fused to a pyridine ring. Attached to this backbone are several different functional groups, including an amide and a phenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide have been investigated for their antimicrobial properties. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds, including carboxamides similar to this compound, and found them effective against various bacterial and fungal strains like Escherichia coli and Candida albicans (Desai, Dodiya, & Shihora, 2011). Similarly, another study by Umamatheswari and Sankar (2017) synthesized quinoline incorporated 1,3-thiazinan-4-one derivatives and found them to exhibit excellent antibacterial and antimalarial activities (Umamatheswari & Sankar, 2017).

Anticancer Potential

Funk et al. (2015) reported the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, structurally related to the compound , which demonstrated cytotoxic activity towards various cancer cell lines. Their research also highlighted the fluorescent properties of these compounds, which could have potential applications in cancer research (Funk et al., 2015).

Radioligand Potential

Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors visualization. These compounds, which are structurally similar to this compound, were evaluated for their binding properties to peripheral benzodiazepine receptors, suggesting potential applications in positron emission tomography (PET) (Matarrese et al., 2001).

Antitubercular Activity

Marvadi et al. (2020) synthesized a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which exhibited promising antitubercular activity against Mycobacterium tuberculosis. This study highlights the potential use of such compounds in developing new treatments for tuberculosis (Marvadi et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target within a biological system. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some general precautions when handling complex organic molecules include avoiding inhalation or skin contact, and using appropriate personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its intended use or potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on things like improving its synthesis, studying its mechanism of action in more detail, or conducting clinical trials .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-14-17(24)11-7-12-18(14)25-22(28)20-21(27)16-10-5-6-13-19(16)26(23(20)29)15-8-3-2-4-9-15/h2-13,27H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNPSVYQWAQEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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